quinolin-8-yl (1E)-2-oxo-N-phenylpropanehydrazonothioate
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Overview
Description
Quinolin-8-yl (1E)-2-oxo-N-phenylpropanehydrazonothioate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl (1E)-2-oxo-N-phenylpropanehydrazonothioate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of quinoline-8-carbaldehyde with N-phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with a thioester to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol or acetonitrile, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl (1E)-2-oxo-N-phenylpropanehydrazonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Quinolin-8-yl (1E)-2-oxo-N-phenylpropanehydrazonothioate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of quinolin-8-yl (1E)-2-oxo-N-phenylpropanehydrazonothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial properties .
Comparison with Similar Compounds
Quinolin-8-yl (1E)-2-oxo-N-phenylpropanehydrazonothioate can be compared with other quinoline derivatives, such as:
Quinolin-8-yl benzamide: Known for its use in coordination chemistry and as a ligand in metal-catalyzed reactions.
Quinolin-8-yl 4-chlorobenzoate: Investigated for its antitumor properties and crystal structure analysis.
Quinolin-8-yl methanesulfonamide: Explored for its potential as a drug candidate in various therapeutic areas.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C18H15N3OS |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
quinolin-8-yl (1E)-N-anilino-2-oxopropanimidothioate |
InChI |
InChI=1S/C18H15N3OS/c1-13(22)18(21-20-15-9-3-2-4-10-15)23-16-11-5-7-14-8-6-12-19-17(14)16/h2-12,20H,1H3/b21-18+ |
InChI Key |
WELSMVLUXXTQGR-DYTRJAOYSA-N |
Isomeric SMILES |
CC(=O)/C(=N\NC1=CC=CC=C1)/SC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
CC(=O)C(=NNC1=CC=CC=C1)SC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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